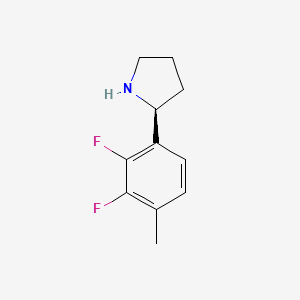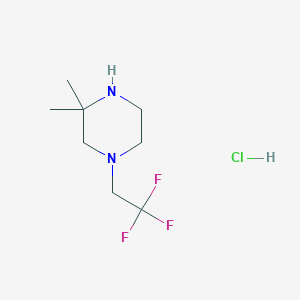
3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine hydrochloride is a chemical compound belonging to the class of piperazine derivatives. It is known for its unique chemical structure and biological activity, making it a valuable compound in various fields of research, including medical, environmental, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine hydrochloride typically involves the reaction of piperazine derivatives with trifluoroethylating agents under controlled conditions. One common method involves the use of 3,3,3-trifluoro-2,2-dimethylpropionic acid in a metal-free decarboxylative trifluoromethylation reaction. This reaction is mediated by ammonium persulfate ((NH4)2S2O8) and offers high yield, wide substrate compatibility, and high atom economy .
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis and procurement of raw materials. Companies like ChemScene provide in-stock or backordered impurities and bulk manufacturing services for this compound .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the chemical structure and properties of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted piperazine derivatives.
Scientific Research Applications
3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and industrial processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with biological molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine: The base compound without the hydrochloride salt.
1,1-Dimethyl-2,2,2-trifluoroethyl substituted quinazolinones: Compounds with similar trifluoroethyl groups but different core structures.
Uniqueness
3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine hydrochloride is unique due to its specific combination of a piperazine core with a trifluoroethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C8H16ClF3N2 |
|---|---|
Molecular Weight |
232.67 g/mol |
IUPAC Name |
3,3-dimethyl-1-(2,2,2-trifluoroethyl)piperazine;hydrochloride |
InChI |
InChI=1S/C8H15F3N2.ClH/c1-7(2)5-13(4-3-12-7)6-8(9,10)11;/h12H,3-6H2,1-2H3;1H |
InChI Key |
OMZKVJGUQAHQKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCN1)CC(F)(F)F)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl (3aS,9bS)-5-oxo-1,3,3a,4,5,9b-hexahydro-2H-pyrrolo[3,4-c]isoquinoline-2-carboxylate](/img/structure/B12954296.png)



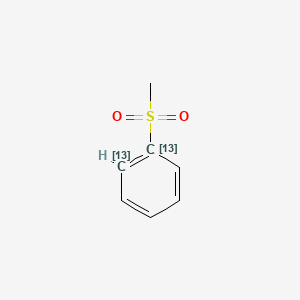
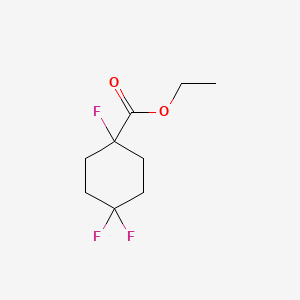

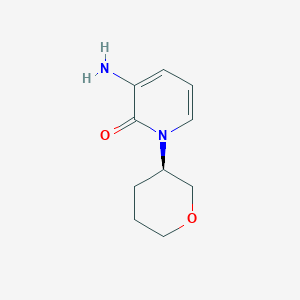



![(1S,3S,4R)-2-Azabicyclo[2.1.0]pentane-3-carboxylic acid](/img/structure/B12954369.png)
